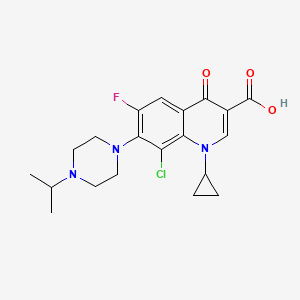
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
准备方法
合成路线和反应条件
8-氯-1-环丙基-6-氟-1,4-二氢-7-(4-(1-甲基乙基)-1-哌嗪基)-4-氧代-3-喹啉羧酸的合成通常涉及多个步骤,包括喹啉核的形成,氯和氟取代基的引入,以及哌嗪基的连接。这些反应中常用的试剂包括环丙胺、氟苯胺和异丙基哌嗪。反应条件通常涉及使用诸如二甲基甲酰胺 (DMF) 等溶剂和诸如钯碳 (Pd/C) 等催化剂。
工业生产方法
这种化合物的工业生产可能涉及使用连续流动反应器进行大规模合成,以确保产品质量和产率的一致性。该过程还可能包括诸如结晶和色谱等纯化步骤,以获得高纯度的最终产品。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在哌嗪基上,导致形成 N-氧化物衍生物。
还原: 还原反应可以在喹啉核上发生,可能将 4-氧代基团转化为羟基。
取代: 氯和氟取代基可以在适当条件下被其他亲核试剂取代。
常见试剂和条件
氧化: 过氧化氢 (H2O2) 或间氯过氧苯甲酸 (m-CPBA),在诸如乙腈等溶剂存在下。
还原: 硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4),在无水乙醚中。
取代: 诸如胺或硫醇等亲核试剂,在诸如碳酸钾 (K2CO3) 等碱存在下。
主要产物
氧化: N-氧化物衍生物。
还原: 羟基喹啉衍生物。
取代: 氨基或硫代喹啉衍生物。
科学研究应用
化学
该化合物用作合成更复杂分子,特别是药物化学中使用的构建块。
生物学
它因其抗菌特性以及抑制细菌 DNA 旋转酶和拓扑异构酶 IV 的能力而受到研究,这些酶对细菌 DNA 复制至关重要。
医药
该化合物因其在治疗细菌感染,特别是革兰氏阴性菌引起的感染的潜在用途而被研究。
工业
它可能用于开发新型抗菌剂和配制药物产品。
作用机制
该化合物通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥抗菌作用。这些酶对细菌 DNA 的超螺旋和解旋至关重要,这些过程是 DNA 复制和转录所必需的。通过抑制这些酶,该化合物阻止细菌细胞分裂并导致细胞死亡。
相似化合物的比较
类似化合物
环丙沙星: 另一种具有类似作用机制的喹诺酮类抗生素。
左氧氟沙星: 一种具有更广谱活性的氟喹诺酮类抗生素。
莫西沙星: 以其增强的抗革兰氏阳性菌活性而闻名。
独特性
8-氯-1-环丙基-6-氟-1,4-二氢-7-(4-(1-甲基乙基)-1-哌嗪基)-4-氧代-3-喹啉羧酸由于其特定的取代基而具有独特性,与其他喹诺酮类药物相比,它可能赋予其独特的药代动力学特性和抗菌活性。
属性
CAS 编号 |
183135-63-9 |
|---|---|
分子式 |
C20H23ClFN3O3 |
分子量 |
407.9 g/mol |
IUPAC 名称 |
8-chloro-1-cyclopropyl-6-fluoro-4-oxo-7-(4-propan-2-ylpiperazin-1-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23ClFN3O3/c1-11(2)23-5-7-24(8-6-23)18-15(22)9-13-17(16(18)21)25(12-3-4-12)10-14(19(13)26)20(27)28/h9-12H,3-8H2,1-2H3,(H,27,28) |
InChI 键 |
DLNPUAYZCMIBLE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


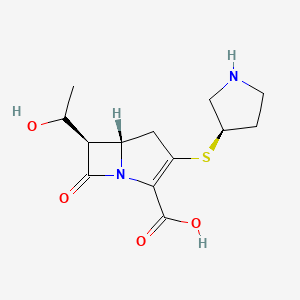
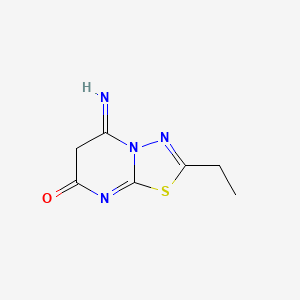
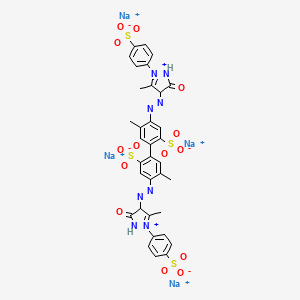
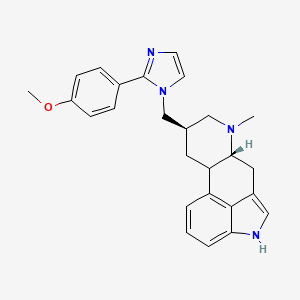
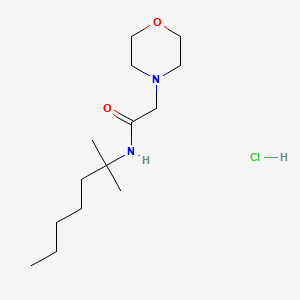

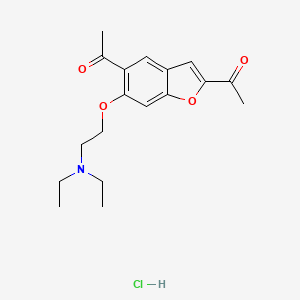

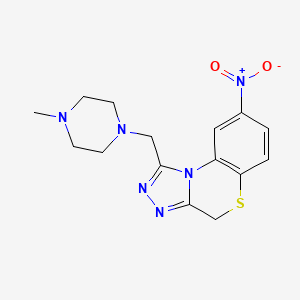
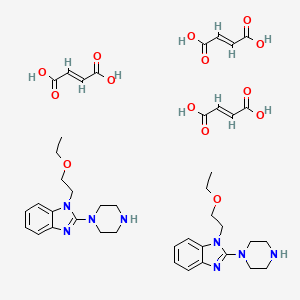
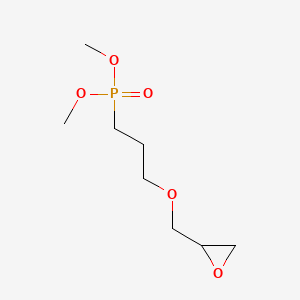
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
